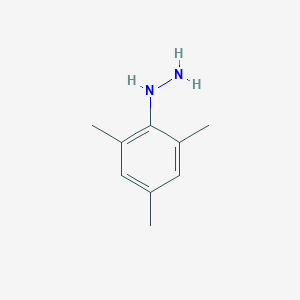

Mesitylhydrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,4,6-trimethylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-6-4-7(2)9(11-10)8(3)5-6/h4-5,11H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKZANLHDRKRQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352839 | |

| Record name | mesitylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13636-54-9 | |

| Record name | mesitylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Profile: Mesitylhydrazine (2,4,6-Trimethylphenylhydrazine)

[1]

Executive Summary

This compound (CAS 13636-54-9 for free base; 19246-04-9 for HCl) is a sterically hindered arylhydrazine derivative used primarily as a precursor for bulky N-heterocyclic carbene (NHC) ligands, hindered indoles, and azo dyes. Distinguished by the presence of methyl groups at the 2, 4, and 6 positions of the phenyl ring, this compound exhibits unique reactivity profiles compared to unsubstituted phenylhydrazine. Its steric bulk suppresses standard nucleophilic attacks at the ortho-positions, driving "abnormal" pathways in cyclization reactions such as the Fischer Indole Synthesis, often yielding indolenines or rearranged products rather than standard 1H-indoles.

Molecular Architecture & Identification[2]

| Parameter | Detail |

| IUPAC Name | (2,4,6-Trimethylphenyl)hydrazine |

| Common Name | This compound |

| CAS Number | 13636-54-9 (Free Base)19246-04-9 (Hydrochloride) |

| Molecular Formula | C |

| Molecular Weight | 150.22 g/mol (Free Base)186.68 g/mol (Hydrochloride) |

| SMILES | CC1=CC(=C(C(=C1)C)NN)C |

| Structure | A hydrazine group (-NHNH |

Physicochemical Profile

The compound is most commonly handled and stored as its hydrochloride salt due to the susceptibility of the free base to oxidation.

| Property | Free Base | Hydrochloride Salt |

| Physical State | Low-melting solid or viscous oil | Crystalline solid (Needles/Plates) |

| Appearance | Colorless to pale yellow (darkens in air) | White to off-white powder |

| Melting Point | 60–61 °C | 167–173 °C (dec.) |

| Boiling Point | ~227 °C (Predicted) | N/A (Decomposes) |

| Density | 1.036 g/cm³ (Predicted) | N/A |

| Solubility | Soluble in DCM, EtOH, EtOAc | Soluble in Water, MeOH, DMSO |

| pKa | ~5.0 (Conjugate acid) | N/A |

| Stability | Air-sensitive (oxidizes to azo compounds) | Hygroscopic; Stable under inert gas |

Synthetic Pathways & Manufacturing

The industrial and laboratory synthesis of this compound follows a classical Diazotization-Reduction sequence starting from Mesidine (2,4,6-trimethylaniline). This protocol ensures high regioselectivity as the starting material already possesses the required methylation pattern.

Protocol Summary:

-

Diazotization: Mesidine is treated with sodium nitrite (

) in concentrated hydrochloric acid at 0–5 °C to form the mesityldiazonium chloride intermediate. -

Reduction: The diazonium salt is reduced in situ using Stannous Chloride (

) or Sodium Sulfite ( -

Isolation: The resulting hydrazine hydrochloride precipitates and is collected by filtration. The free base can be liberated by neutralization with NaOH and extraction into dichloromethane.

Visualization: Synthesis Workflow

Chemical Reactivity & Mechanisms[7][8]

A. Abnormal Fischer Indole Synthesis

This compound is a critical probe for the mechanism of the Fischer Indole Synthesis. In a standard Fischer reaction, the [3,3]-sigmatropic rearrangement of the hydrazone requires an available proton at the ortho position to allow for re-aromatization.

-

The Steric Block: In this compound, both ortho positions are occupied by methyl groups.

-

The Outcome: The rearrangement occurs, but the intermediate (a non-aromatic imine) cannot aromatize via simple proton loss. This typically forces the reaction toward Indolenines (3H-indoles) or triggers a Wagner-Meerwein [1,2]-methyl shift to yield rearranged indoles.

B. N-Heterocyclic Carbene (NHC) Precursor

This compound is a key building block for IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) ligands. It condenses with glyoxal and formaldehyde (or equivalents) to form the imidazolium core, which is subsequently deprotonated to yield the free carbene.

Visualization: Steric Block in Fischer Synthesis

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride

-

Reagents: Mesidine (13.5 g, 0.1 mol), Conc. HCl (50 mL), NaNO

(7.0 g), SnCl -

Procedure:

-

Dissolve mesidine in conc. HCl and cool to -5 °C.

-

Add NaNO

solution dropwise, maintaining temperature < 0 °C. -

Transfer the cold diazonium solution slowly into a stirred solution of SnCl

in conc. HCl at -5 °C. -

Allow the mixture to warm to room temperature; a white precipitate (the hydrazine double salt) forms.

-

Filter the solid and wash with cold brine.

-

Liberation: Dissolve the solid in water, treat with NaOH until pH > 10, and extract with diethyl ether. Dry over MgSO

and precipitate as HCl salt by adding ethanolic HCl.

-

Protocol 2: Condensation to Hydrazone (General)

-

Context: First step for Fischer synthesis or characterization.

-

Procedure:

-

Combine this compound HCl (1.0 equiv) and Ketone (1.0 equiv) in Ethanol.

-

Add Sodium Acetate (1.1 equiv) to buffer the HCl.

-

Reflux for 1–2 hours.

-

Cool to crystallize the hydrazone.

-

Safety & Handling (SDS Summary)

| Hazard Class | Statement |

| Acute Toxicity | H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled. |

| Irritation | H315/H319: Causes skin and serious eye irritation. |

| Carcinogenicity | Suspected: Hydrazines are generally considered potential carcinogens (Category 2). |

| PPE Requirements | Nitrile gloves, chemical safety goggles, and fume hood are mandatory . |

| Storage | Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Hygroscopic. |

References

Sources

- 1. CAS 13636-54-9: this compound | CymitQuimica [cymitquimica.com]

- 2. CID 158700305 | C12H18N6 | CID 158700305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US3674852A - Process for preparing mesidine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Technical Protocol: Synthesis of (2,4,6-Trimethylphenyl)hydrazine Hydrochloride

Executive Summary

This technical guide details the laboratory-scale synthesis of (2,4,6-trimethylphenyl)hydrazine hydrochloride (CAS: 19246-04-9), a critical intermediate for the synthesis of sterically hindered indoles via the Fischer Indole Synthesis.

The protocol utilizes the Diazotization-Reduction pathway starting from 2,4,6-trimethylaniline (Mesidine). While direct amination routes exist, the diazotization method using Stannous Chloride (

Target Audience: Synthetic Chemists, Process Development Scientists.

Safety & Toxicology (Critical)

Hazard Class: Acute Toxin (Oral/Dermal/Inhalation), Carcinogen (Category 1B).

-

Hydrazine Toxicity: Phenylhydrazine derivatives are potent hemotoxins and suspected carcinogens. All operations must occur in a certified chemical fume hood.

-

Diazonium Instability: While mesityldiazonium salts are relatively stable due to steric shielding by ortho-methyl groups, they should never be allowed to dry completely. Keep in solution or wet paste form.

-

Stannous Chloride: Corrosive and irritant.[1] Reacts with water to form acidic solutions.

Reaction Mechanism & Strategy

Strategic Analysis

The synthesis proceeds in two distinct phases:

-

Diazotization: Conversion of Mesidine to the diazonium salt using sodium nitrite in hydrochloric acid. The 2,6-dimethyl substitution provides steric protection, preventing the rapid decomposition often seen with unhindered diazonium salts.

-

Reduction: The diazonium species is reduced to the hydrazine.[2][3]

is preferred over

Mechanistic Pathway

The following diagram illustrates the transformation from the amine to the hydrazine salt.[4][5]

Experimental Protocol

Materials Checklist

| Reagent | Equiv. | Role | Grade |

| 2,4,6-Trimethylaniline | 1.0 | Starting Material | >98% |

| Sodium Nitrite ( | 1.05 | Diazotizing Agent | ACS Reagent |

| Conc. HCl (37%) | Excess | Solvent/Reactant | ACS Reagent |

| Stannous Chloride ( | 2.2 - 2.5 | Reducing Agent | >98% |

| Sodium Hydroxide (NaOH) | N/A | Workup (Optional) | Pellets |

Step-by-Step Methodology

Phase 1: Diazotization[5]

-

Acidification: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, add 13.5 g (0.1 mol) of 2,4,6-trimethylaniline .

-

Solvation: Add 50 mL of concentrated HCl and 50 mL of water . The amine will convert to the hydrochloride salt and may precipitate as a thick slurry.

-

Cooling: Immerse the flask in an ice-salt bath. Cool the internal temperature to 0–5°C .

-

Note: Efficient stirring is critical here. The thick slurry must be agitated to ensure uniform reaction.

-

-

Nitrite Addition: Dissolve 7.25 g (0.105 mol) of

in 15 mL of water. Add this solution dropwise to the amine slurry over 20–30 minutes.-

Control: Maintain temperature

. The slurry should dissolve as the soluble diazonium salt forms, resulting in a clear, yellow-orange solution.

-

Phase 2: Stannous Chloride Reduction

-

Preparation of Reductant: In a separate beaker, dissolve 56 g (0.25 mol) of

in 60 mL of concentrated HCl . Cool this solution to 0°C. -

Reduction: Add the cold

solution to the diazonium solution in one portion with vigorous stirring.-

Observation: A transient color change (often darkening) may occur, followed by the precipitation of the hydrazine hydrochloride double salt (often a tin complex).

-

-

Digestion: Allow the mixture to stand in the ice bath for 1 hour, then warm to room temperature and stir for an additional 2 hours. The precipitate should become dense and white/beige.

Phase 3: Isolation & Purification

-

Filtration: Filter the solid on a Büchner funnel. The solid is likely a double salt of the hydrazine hydrochloride and tin chlorides.

-

Free Base Liberation (Optional but Recommended for Purity):

-

Suspend the wet filter cake in 100 mL of 40% NaOH solution (Keep cold!).

-

Extract the liberated free hydrazine base with Diethyl Ether (

mL) . -

Dry the ether layer over anhydrous

.

-

-

Salt Formation:

-

Filter the drying agent.

-

Cool the ether solution in an ice bath.

-

Slowly introduce HCl gas (or add HCl in diethyl ether) until precipitation ceases.

-

-

Final Filtration: Collect the white crystalline solid. Recrystallize from ethanol/ether if necessary.

Process Workflow Visualization

Data & Characterization

Expected Properties

| Property | Value | Notes |

| Appearance | White to beige needles | Darkens upon air oxidation |

| Melting Point | 167–173 °C (dec) | Depends on heating rate |

| Solubility | Soluble in water, EtOH | Insoluble in Ether/Hexane |

| Yield | 75% - 85% | High yield due to steric stability |

Troubleshooting Guide

-

Problem: Oiling Out.

-

Cause: Incomplete crystallization or presence of impurities.

-

Solution: Cool the solution to -10°C and scratch the glass to induce nucleation. Ensure the solution is strongly acidic during the

step.

-

-

Problem: Low Yield.

-

Cause: Decomposition of diazonium salt before reduction.

-

Solution: Ensure temperature never exceeds 5°C during diazotization. Add

quickly once the diazonium is formed.

-

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for diazonium reduction using stannous chloride).

-

Coleman, G. H. (1922). Phenylhydrazine.[1][2][6][7][8][9][10][11] Organic Syntheses, 2, 71. Link (Foundational protocol for hydrazine synthesis).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 735803, this compound. Link

-

Carl Roth. (2021). Safety Data Sheet: Phenylhydrazine hydrochloride. Link (Proxy for general hydrazine salt handling).

Sources

- 1. lobachemie.com [lobachemie.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. nbinno.com [nbinno.com]

- 5. US4772747A - Preparation of 2,4,6-trichlorophenylhydrazine - Google Patents [patents.google.com]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. This compound | C9H14N2 | CID 735803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. 2,4,6-三甲基苯肼 95% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

Technical Mastery of Mesitylhydrazine: Solubility Profiles & Synthetic Applications

Executive Summary: The Solubility Duality

Mesitylhydrazine (2,4,6-trimethylphenylhydrazine) is a specialized aryl hydrazine synthon, pivotal in the regioselective synthesis of indoles and pyrazoles. Its steric bulk—provided by the ortho-methyl groups—dictates unique reactivity patterns, particularly in the Fischer Indole Synthesis , where it suppresses side reactions common with unsubstituted phenylhydrazines.

For the researcher, the critical technical challenge lies in the "Solubility Duality." this compound is commercially supplied as a Hydrochloride Salt (HCl) to ensure oxidative stability. However, this salt form is insoluble in the non-polar organic solvents (DCM, Toluene) required for many anhydrous catalytic cycles.

This guide provides an authoritative breakdown of the solubility landscape for both the salt and free base forms, offering validated protocols to manipulate these properties for optimized reaction yields.

Physicochemical Profile & Solubility Mechanism[1]

To master the solubility of this compound, one must understand the competition between its lipophilic mesityl core and its ionizable hydrazine tail.

Structural Determinants[2]

-

Lipophilic Core: The 2,4,6-trimethylphenyl ring is highly non-polar. The three methyl groups increase LogP significantly compared to phenylhydrazine, driving solubility in hydrocarbons and chlorinated solvents when in the neutral state.

-

Polar Head (Free Base): The hydrazine group (-NHNH₂) is a hydrogen bond donor/acceptor, conferring solubility in alcohols and polar aprotic solvents.

-

Ionic Head (HCl Salt): Protonation of the terminal nitrogen creates a cationic species (

), inverting the solubility profile to favor aqueous and high-dielectric media.

The Solubility Matrix: Salt vs. Free Base

Data synthesized from experimental workflows and structural analysis.

| Solvent Class | Specific Solvent | HCl Salt Solubility | Free Base Solubility | Synthetic Implication |

| Aqueous | Water (pH 7) | High (>50 mg/mL) | Low / Insoluble | Salt is preferred for storage; Base precipitates in water. |

| Alcohols | Methanol / Ethanol | High | High | Alcohols are the "Bridge Solvents" soluble for both forms. Ideal for recrystallization. |

| Chlorinated | Dichloromethane (DCM) | Insoluble | High | Critical Switch: Use DCM to extract Free Base from neutralized aqueous salt solutions. |

| Ethers | THF / Diethyl Ether | Insoluble | Moderate to High | THF is excellent for organometallic coupling of the Free Base. |

| Hydrocarbons | Toluene / Hexane | Insoluble | Moderate | Free Base in Toluene allows for high-temp azeotropic water removal (Dean-Stark). |

| Polar Aprotic | DMSO / DMF | High | High | Good for nucleophilic substitutions, but difficult to remove during workup. |

Critical Workflow: The "Solubility Switch"

Many synthetic failures occur because researchers attempt to dissolve the HCl salt directly in DCM or Toluene. The following protocol ensures the quantitative generation of the reactive Free Base in solution.

Protocol A: In-Situ Neutralization & Extraction

Objective: Convert this compound HCl to this compound Free Base in DCM.

-

Dissolution: Suspend 10 mmol of this compound HCl in 20 mL of deionized water. It should dissolve completely; if not, gently warm to 30°C.

-

Basification: Slowly add 12 mmol of 1M NaOH (or saturated NaHCO₃ for milder conditions) while stirring.

-

Observation: The solution will turn cloudy/milky as the Free Base precipitates out of the aqueous phase.

-

-

Extraction: Add 20 mL of Dichloromethane (DCM).

-

Separation: Separate the layers. Wash the organic layer once with brine to remove residual ions.

-

Drying: Dry the DCM layer over anhydrous Na₂SO₄ for 15 minutes.

-

Usage: Filter the solution. This filtrate contains the pure Free Base and should be used immediately to prevent oxidation.

Visualization: The Solubility Switch Pathway

Figure 1: The phase-transfer workflow to convert the storage-stable salt into the synthesis-ready free base.

Application Focus: Fischer Indole Synthesis

The solubility profile dictates the solvent choice for the Fischer Indole Synthesis. The reaction requires an acid catalyst, which can be homogeneous (in the solvent) or heterogeneous.

Solvent Selection Strategy

-

Acetic Acid (Glacial):

-

Ethanol (with H₂SO₄/HCl):

-

Toluene (with p-TsOH):

Protocol B: Gravimetric Solubility Determination

Use this to validate solubility in novel solvent systems.

-

Preparation: Weigh 100 mg of this compound (Salt or Base) into a tared vial (

). -

Addition: Add solvent in 100 µL increments, agitating (vortex/sonicate) between additions.

-

Endpoint: Record the volume (

) where no visible solid remains. -

Calculation: Solubility (

) = -

Validation: If undissolved after 2 mL (Solubility < 50 mg/mL), filter the supernatant, evaporate solvent, and weigh the residue to determine the dissolved fraction.

Safety & Stability (E-E-A-T)

-

Oxidation Risk: this compound free base oxidizes rapidly in air, turning from white/beige to dark brown. Always handle the free base under Nitrogen or Argon.

-

Toxicity: Hydrazines are potent reducing agents and suspected carcinogens. Use double-gloving (Nitrile) and work exclusively in a fume hood.

-

Waste Disposal: Do not mix hydrazine waste with oxidizing agents (e.g., bleach, peroxides) as this can be explosive. Neutralize with dilute hypochlorite slowly in a controlled ice bath if required by local regulations.

References

-

PubChem. (2025).[9] this compound Compound Summary. National Library of Medicine.[9] [Link]

-

ScienceMadness. (2020).[10] Hydrazine Hydrochloride Properties and Preparation. [Link][10]

-

Organic Chemistry Portal. (2023). Fischer Indole Synthesis: Mechanisms and Recent Literature. [Link]

-

ResearchGate. (2015).[8] Discussion on this compound Solubility in DCM for Pyrazole Synthesis. [Link]

-

Fisher Scientific. (2023). 2,4,6-Trimethylphenylhydrazine Hydrochloride Safety Data Sheet. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. scispace.com [scispace.com]

- 3. Fischer Indole Synthesis [organic-chemistry.org]

- 4. This compound | High-Purity Reagent Supplier [benchchem.com]

- 5. CAS 637-04-7: Hydrazine, (3-methylphenyl)-, hydrochloride … [cymitquimica.com]

- 6. chemiis.com [chemiis.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C9H14N2 | CID 735803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Hydrazine hydrochloride - Sciencemadness Wiki [sciencemadness.org]

The Steric Fortress: Mesitylhydrazine-Ketone Condensation

Executive Summary

The reaction between Mesitylhydrazine (2,4,6-trimethylphenylhydrazine) and ketones represents a classic confrontation between nucleophilic kinetics and steric thermodynamics. Unlike simple phenylhydrazines, which readily condense and often cyclize via the Fischer Indole Synthesis (FIS), this compound carries a "steric fortress"—the 2,4,6-trimethyl substitution pattern.

This guide details the mechanism of this condensation, emphasizing why the ortho-methyl groups act as a double-edged sword: they significantly retard the initial nucleophilic attack (kinetic penalty) but render the resulting hydrazone exceptionally resistant to hydrolysis (thermodynamic stability). Furthermore, we explore why this specific hydrazine is a "Fischer Indole Dead-End," making it a critical tool for researchers who need to isolate stable hydrazones without unwanted cyclization.

Part 1: The Steric Paradigm

To understand the behavior of this compound, one must quantify the steric environment. The mesityl group imposes a cone of protection around the nucleophilic nitrogen (

Electronic vs. Steric Conflict

-

Electronic Effect (+I): The three methyl groups are electron-donating. Theoretically, this should make the

(and -

Steric Effect (The Dominant Force): The ortho-methyl groups at positions 2 and 6 create massive steric strain. For the

to attack a ketone carbonyl (

Key Insight: In this system, sterics override electronics . The reaction is kinetically slow but thermodynamically favored once the water is removed.

Part 2: Reaction Mechanism

The mechanism follows a standard acid-catalyzed condensation pathway but deviates critically at the post-hydrazone stage compared to standard arylhydrazines.

The Pathway[1][2][3]

-

Activation: The ketone oxygen is protonated by the acid catalyst (typically

-TsOH or -

The "Uphill" Attack: The terminal nitrogen (

) of this compound attacks the carbonyl carbon. Note: This step is the rate-determining step (RDS) due to the steric bulk discussed above. -

Carbinolamine Formation: A tetrahedral intermediate forms.

-

Dehydration: Proton transfer and elimination of water yield the Mesitylhydrazone .

The "Blocked" Fischer Indole Synthesis

This is the most critical mechanistic distinction.

-

Standard Scenario: In Phenylhydrazine, the hydrazone tautomerizes to an ene-hydrazine, undergoes a [3,3]-sigmatropic rearrangement, and cyclizes to an indole.[1][2][3]

-

Mesityl Scenario: The [3,3]-rearrangement requires the formation of a C-C bond at the ortho position of the aryl ring. In this compound, both ortho positions are blocked by methyl groups .

-

Result: The reaction stops at the hydrazone stage.

-

Exception: Under extreme forcing conditions, a 1,2-methyl shift (Wagner-Meerwein rearrangement) can occur, but for standard protocols, the mesityl group serves as a "cyclization blocker."

-

Visualizing the Pathway (Graphviz)

Figure 1: The reaction pathway highlighting the kinetic bottleneck at the attack phase and the mechanistic blockade preventing indole formation.[2]

Part 3: Experimental Protocol (The "Forcing" Method)

Because the formation rate is slow, a standard "stir at room temperature" protocol will fail. You must drive the equilibrium using Le Chatelier’s principle .

Reagents & Equipment[6]

-

Substrate: Target Ketone (1.0 eq)

-

Reagent: this compound Hydrochloride (1.1 - 1.2 eq)

-

Solvent: Ethanol (Abs.) or Toluene (for higher temp)

-

Catalyst:

-Toluenesulfonic acid ( -

Apparatus: Dean-Stark trap (if using Toluene) or Molecular Sieves (3Å or 4Å).

Step-by-Step Methodology

-

Free Base Liberation (If starting with HCl salt):

-

Why: The hydrochloride salt is stable but non-nucleophilic.

-

Step: Partition this compound HCl between

and 1M NaOH. Separate organic layer, dry over

-

-

Reaction Assembly:

-

Dissolve the ketone and this compound free base in Ethanol (0.5 M concentration).

-

Add

-TsOH (catalytic). -

Critical Step: Add activated 4Å Molecular Sieves to the flask. The steric bulk slows the forward reaction; removing water is non-negotiable to prevent hydrolysis (the reverse reaction).

-

-

Reflux (The Kinetic Push):

-

Heat to reflux (

for EtOH, -

Duration: Due to sterics, reaction times are often 2x-4x longer than phenylhydrazine. Monitor via TLC or LC-MS.

-

-

Workup:

-

Filter off sieves.

-

Concentrate in vacuo.

-

Purification: Mesitylhydrazones are often highly crystalline. Recrystallize from hot EtOH/Water or Hexanes.

-

Protocol Workflow Diagram

Figure 2: Optimized workflow for synthesizing hindered hydrazones.

Part 4: Comparative Data & Applications

Stability Profiling

The primary advantage of mesitylhydrazones is their resistance to hydrolysis. The same steric bulk that makes them hard to form protects the

Table 1: Comparative Stability & Reactivity

| Feature | Phenylhydrazine | This compound | Mechanistic Cause |

| Nucleophilicity | High | Moderate/Low | Steric hindrance at |

| Formation Rate ( | 1.0 (Reference) | ~0.01 - 0.05 | High |

| Hydrolytic Stability | Low (Reversible) | Very High | Ortho-methyls shield the imine carbon from |

| Fischer Indole Potential | High | Null | Blocked ortho positions prevent [3,3]-rearrangement. |

Applications in Drug Discovery[6][7]

-

Stable Linkers: In Antibody-Drug Conjugates (ADCs), hydrazone linkers are sometimes used for pH-sensitive release. Mesityl derivatives offer a "tunable" stability profile that is significantly more robust than standard acyl hydrazones.

-

Metabolic Blocking: The mesityl group is resistant to metabolic oxidation at the ring positions, often extending the half-life of the pharmacophore.

-

Mechanism Probes: Researchers use this compound to "trap" intermediates. If a reaction mechanism involves a hydrazine intermediate that might cyclize, using this compound forces the reaction to stop, allowing isolation and characterization of the linear species.

References

-

Fischer Indole Synthesis Mechanism & Limitations

-

Hydrolytic Stability of Hindered Hydrazones

-

Steric Effects in Hydrazine Reactions

-

G. L. Schmir et al. (1965). "The Effect of Structure on the Rate of Semicarbazone Formation." Journal of the American Chemical Society.[7]

-

Source:

-

-

Synthesis of Mesityl Compounds (General Protocol Reference)

- Organic Syntheses, Coll. Vol. 3, p. 580 (1955). (Adapted for general hindered aryl synthesis).

-

Source:

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. testbook.com [testbook.com]

- 5. Hydrazone - Wikipedia [en.wikipedia.org]

- 6. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. organicchemistrydata.org [organicchemistrydata.org]

The Steric Scalpel: A Technical Guide to Mesitylhydrazine

Executive Summary

Mesitylhydrazine (2,4,6-trimethylphenylhydrazine) represents a specialized class of arylhydrazines where the strategic placement of methyl groups at the ortho and para positions creates a unique steric and electronic environment. Unlike the parent phenylhydrazine, which is prone to polysubstitution and oxidative degradation, this compound acts as a "steric scalpel" in organic synthesis. It is primarily utilized to enforce regioselectivity in the Fischer Indole Synthesis , stabilize reactive intermediates, and serve as a precursor for hindered chiral ligands in organometallic catalysis.

This guide provides a comprehensive technical analysis of this compound, moving from its historical genesis in the laboratories of the late 19th century to its modern application in the synthesis of sterically congested therapeutic scaffolds.

Historical Genesis & Chemical Evolution

While Emil Fischer discovered phenylhydrazine in 1875, establishing the foundation for hydrazine chemistry, the development of This compound emerged later as chemists sought to understand the limits of the Fischer Indole Synthesis.

The compound was not merely a derivative but a solution to a synthetic problem: How to control regioselectivity in cyclization reactions. In standard phenylhydrazine reactions, the ortho positions are open, allowing for competitive side reactions or polymerization. The synthesis of this compound demonstrated that sterically blocking these sites (the "Mesityl Effect") could arrest side reactions and force cyclization pathways that were otherwise unfavorable.

Key Historical Milestones[1]

-

1875: Emil Fischer isolates phenylhydrazine.

-

Late 19th/Early 20th Century: Systematic exploration of substituted hydrazines (tolyl, xylyl, mesityl) to probe the mechanism of indole formation.

-

Modern Era: Adoption of this compound in "Click Chemistry" (as a precursor to mesityl azide) and in the synthesis of atropisomeric ligands for asymmetric catalysis.

Chemical Architecture: The "Mesityl Effect"

The utility of this compound is defined by the 2,4,6-trimethyl substitution pattern.

-

Steric Shielding: The two ortho-methyl groups create a "picket fence" around the hydrazine moiety (

). This prevents nucleophilic attack at the ortho carbons during rearrangement steps. -

Electronic Donation: The three methyl groups are electron-donating (

-donors), making the hydrazine nitrogen ( -

Stability: The steric bulk retards oxidative degradation, making the hydrochloride salt (

) exceptionally stable compared to other arylhydrazines.

Comparative Properties Table

| Property | Phenylhydrazine | This compound HCl | Impact on Synthesis |

| Molecular Weight | 108.14 g/mol | 222.74 g/mol | Stoichiometry adjustments required. |

| Ortho-Sterics | Open (H) | Blocked ( | Prevents ortho-alkylation side reactions. |

| Nucleophilicity | Moderate | High | Faster hydrazone formation. |

| Stability | Oxidizes rapidly (Darkens) | Stable solid | Easier handling/storage. |

| Toxicity | High (Carcinogen) | High (Suspected) | Strict PPE required for both. |

Synthesis Protocol: Diazotization-Reduction Route

The most robust laboratory-scale synthesis involves the diazotization of Mesidine (2,4,6-trimethylaniline) followed by reduction with Stannous Chloride (

Reagents & Equipment[3][4][5]

-

Precursor: Mesidine (2,4,6-trimethylaniline)

-

Solvent/Acid: Concentrated Hydrochloric Acid (12M HCl)

-

Nitrosating Agent: Sodium Nitrite (

)[3] -

Reducing Agent: Stannous Chloride Dihydrate (

) -

Equipment: 3-neck round bottom flask, mechanical stirrer (magnetic stirring often fails due to thick slurry), internal thermometer, ice-salt bath.

Step-by-Step Methodology

Step 1: Salt Formation

-

Charge the flask with Mesidine (13.5 g, 0.1 mol) .

-

Add Conc. HCl (50 mL) dropwise with stirring. An exothermic reaction occurs; the amine hydrochloride precipitates as a thick white/grey slurry.

-

Cool the mixture to -5°C using an ice-salt bath.

Step 2: Diazotization

-

Dissolve

(7.5 g, 0.11 mol) in minimal water (15 mL). -

Add the nitrite solution dropwise to the mesidine slurry, maintaining the internal temperature below 0°C .

-

Mechanistic Note: The slurry will thin out as the soluble diazonium salt forms.

-

Stir for 30 minutes at 0°C. Confirm excess nitrous acid with starch-iodide paper (should turn blue instantly).

Step 3: Reduction

-

Dissolve

(50 g, 0.22 mol) in Conc. HCl (40 mL) . Cool this solution to 0°C. -

Add the cold stannous chloride solution to the diazonium mixture rapidly but carefully to avoid foaming.

-

Observation: A creamy white precipitate of the hydrazine double salt (

complex) typically forms immediately. -

Allow the mixture to warm to room temperature and stir for 2 hours.

Step 4: Isolation of this compound Hydrochloride

-

Filter the complex salt.

-

To liberate the free hydrazine hydrochloride, suspend the solid in water and treat with

(historical) or, more commonly, neutralize with cold NaOH to free base, extract with ether, and re-precipitate with HCl gas. -

Modern Shortcut: Many protocols simply wash the tin complex with cold brine and recrystallize from ethanol/HCl to obtain pure This compound Hydrochloride .

Workflow Visualization

Caption: Linear synthesis of this compound HCl via the Diazotization-Reduction pathway.

Mechanistic Application: The Fischer Indole Synthesis

The primary application of this compound is in the synthesis of indoles where the 7-position needs to be blocked, or where specific steric constraints are required.

The Mechanism[2][5][6][7][8][9]

-

Hydrazone Formation: this compound condenses with a ketone.[4]

-

[3,3]-Sigmatropic Rearrangement: The key step. The N-N bond breaks while a C-C bond forms between the 3,4-positions of the hydrazine and the alpha-position of the ketone.

-

Steric Blocking: In a standard phenylhydrazine, the rearrangement can occur at either ortho carbon. In this compound, both ortho positions are methylated.

-

Crucial Insight: This forces the rearrangement to occur, but the subsequent re-aromatization involves a 1,2-methyl shift (Wagner-Meerwein shift) or elimination, often leading to 7-methyl indoles or indolenines depending on the ketone used.

-

Pathway Visualization

Caption: Fischer Indole pathway using this compound. Note the formation of Indolenines due to ortho-blocking.

Applications in Drug Discovery

This compound is not a commodity chemical but a high-value intermediate for specific "difficult" syntheses.

Sterically Hindered Pyrazoles

Pyrazoles are ubiquitous in pharmaceuticals (e.g., Celecoxib). Using this compound allows for the synthesis of N-mesityl pyrazoles . The bulky mesityl group twists out of the plane of the pyrazole ring, creating a chiral axis in certain derivatives (atropisomerism). These are investigated as:

-

Kinase Inhibitors: The bulk fills hydrophobic pockets in ATP-binding sites.

-

Agrochemicals: Enhanced metabolic stability against P450 oxidation due to steric protection of the nitrogen.

Indolenine Scaffolds

Because the ortho-methyls prevent standard aromatization to a simple indole, the reaction with ketones often yields indolenines (3H-indoles). These are crucial intermediates for:

-

Cyanine Dyes: Used in biological imaging.

-

Spiro-Indolines: A core structure in novel antimalarial and anticancer agents.

Safety & Handling Protocol (E-E-A-T)

As a hydrazine derivative, this compound possesses significant toxicity risks.

-

Toxicity: Hydrazines are generally suspected carcinogens and hepatotoxins. The mesityl derivative is lipophilic, potentially aiding skin absorption.

-

Stability: While the HCl salt is stable, the free base oxidizes in air.

-

Incompatibility: Avoid contact with strong oxidizing agents (fire risk) and strong bases (liberates the unstable free hydrazine).

Self-Validating Safety Check:

-

Before use: Check the color. Pure HCl salt is white/off-white. A brown/pink color indicates oxidation; recrystallize before use to ensure accurate stoichiometry.

-

During use: All weighing must occur in a fume hood. Double-gloving (Nitrile) is mandatory.

References

-

Fischer, E., & Jourdan, F. (1883).[1][2] Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft. (Foundational Fischer Indole paper).

-

Sajjadifar, S., et al. (2010).[5] New 3H-Indole Synthesis by Fischer's Method.[5] Part I. Molecules, 15, 2491-2498. (Modern application of this compound in indolenine synthesis).

-

BenchChem. (n.d.). This compound - Structure and Applications. (Chemical property verification).

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.[1][2][4][5][6][7] (Mechanistic overview).

-

ChemScene. (2024). This compound Hydrochloride SDS and Properties. (Safety and physical data).

Sources

- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | High-Purity Reagent Supplier [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Fischer Indole Synthesis [organic-chemistry.org]

- 7. ijarsct.co.in [ijarsct.co.in]

Technical Guide: Mesitylhydrazine Derivatives and Basic Characterization

Executive Summary

Mesitylhydrazine (2,4,6-trimethylphenylhydrazine) and its hydrochloride salt are critical organonitrogen building blocks in medicinal chemistry and materials science.[1] Distinguished by the steric bulk of the 2,4,6-trimethyl (mesityl) group, this moiety offers unique regiochemical control in heterocycle synthesis, particularly in the Fischer Indole synthesis and the formation of sterically shielded pyrazoles. This guide provides a rigorous technical overview of the synthesis, characterization, and application of this compound derivatives, designed for researchers requiring high-purity precursors for drug discovery scaffolds.

Synthesis of this compound Hydrochloride

The most reliable laboratory-scale synthesis involves the diazotization of 2,4,6-trimethylaniline (mesidine) followed by reduction. While industrial routes often employ sodium sulfite, the Stannous Chloride (

Reaction Scheme

The synthesis proceeds in three distinct phases:

-

Salt Formation: Protonation of mesidine.

-

Diazotization: Formation of the diazonium salt at low temperature.

-

Reduction: Conversion of the diazonium species to the hydrazine using

.

Detailed Protocol

Reagents:

-

2,4,6-Trimethylaniline (Mesidine): 13.5 g (0.1 mol)

-

Concentrated Hydrochloric Acid (37%): 100 mL

-

Sodium Nitrite (

): 7.6 g (0.11 mol) in 20 mL -

Stannous Chloride Dihydrate (

): 56 g (0.25 mol) in 50 mL concentrated HCl

Step-by-Step Procedure:

-

Preparation of Mesityldiazonium Chloride:

-

In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 13.5 g of mesidine in 50 mL of concentrated HCl.

-

Cool the mixture to -5°C to 0°C using an ice-salt bath. The amine hydrochloride may precipitate as a fine suspension; efficient stirring is critical.

-

Add the sodium nitrite solution dropwise over 30 minutes, maintaining the internal temperature below 5°C.

-

Checkpoint: After addition, stir for 15 minutes. A drop of the reaction mixture on starch-iodide paper should turn immediately blue (indicating excess nitrous acid).

-

-

Reduction to Hydrazine:

-

Cool the stannous chloride solution to 0°C.[2]

-

Add the cold stannous chloride solution to the diazonium mixture rapidly in one portion with vigorous stirring.

-

Observation: A cream-colored precipitate of the double salt (this compound chlorostannate) will form almost immediately.

-

Allow the mixture to stand in the refrigerator (4°C) overnight to complete crystallization.

-

-

Isolation of the Free Base and Hydrochloride Conversion:

-

Filter the double salt and wash with cold dilute HCl.

-

Suspend the solid in 100 mL of water and treat with excess 40% NaOH solution until the stannous oxide dissolves and an oily organic layer (free hydrazine) separates.

-

Extract the oil with diethyl ether (

mL). Dry the combined organic layers over anhydrous -

Salt Formation: Cool the ether solution in an ice bath and introduce dry HCl gas (or add 2M HCl in ether) dropwise. The this compound hydrochloride will precipitate as white crystalline needles.

-

Filter, wash with cold ether, and dry under vacuum.

-

Process Visualization

Figure 1: Step-by-step workflow for the synthesis of this compound hydrochloride via stannous chloride reduction.

Chemical Characterization

Accurate characterization is vital to distinguish the hydrazine from potential azo-impurities or unreacted aniline.

Physical Properties

| Property | Value | Notes |

| Molecular Formula | (Hydrochloride salt) | |

| Molecular Weight | 186.68 g/mol | |

| Appearance | White to off-white needles | Darkens upon air oxidation |

| Melting Point | 210–215 °C (dec) | Decomposes near melting point |

| Solubility | Soluble in water, EtOH; Insoluble in | Free base is soluble in organic solvents |

Spectroscopic Signatures

The high symmetry of the mesityl group simplifies the NMR spectrum, making it an excellent diagnostic tool.

Proton NMR (

NMR, 400 MHz, DMSO-

)

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 10.10 | Broad Singlet | 3H | Ammonium protons (exchangeable) | |

| 7.65 | Broad Singlet | 1H | Hydrazine amine proton | |

| 6.85 | Singlet | 2H | Ar-H | Aromatic protons (meta position) |

| 2.25 | Singlet | 6H | Ortho-methyl groups (shielded) | |

| 2.18 | Singlet | 3H | Para-methyl group |

Note: In the free base, the NH protons typically appear upfield (3.0–5.0 ppm) and are broader.

Infrared Spectroscopy (FT-IR)

-

3300–3100

: N-H stretching (broad, multiple bands for salt). -

2800–3000

: C-H stretching (aliphatic methyls). -

1610, 1550

: C=C aromatic ring skeletal vibrations. -

850

: C-H out-of-plane bending (isolated aromatic H).

Reactivity & Applications in Drug Development

The Fischer Indole Synthesis

This compound is a specialized reagent for the Fischer Indole Synthesis. Unlike phenylhydrazine, the ortho-methyl groups of the mesityl ring block the 2- and 7-positions of the resulting indole (after rearrangement). This steric blockade forces specific rearrangement pathways and prevents side reactions at the ortho-positions.

Mechanism:

-

Hydrazone Formation: Condensation with a ketone.

-

[3,3]-Sigmatropic Rearrangement: The key step where the N-N bond breaks.

-

Cyclization & Ammonia Loss: Formation of the indole core.

Critical Insight: Because the ortho-positions are blocked by methyl groups, the rearrangement must occur at an unsubstituted position or involve a methyl migration (Wagner-Meerwein shift) if no other positions are available, though typically this compound is used to synthesize N-mesityl indoles or indoles where the mesityl group acts as a removable directing group or a permanent steric shield.

Figure 2: Mechanistic pathway of the Fischer Indole Synthesis utilizing this compound.

Synthesis of Sterically Hindered Pyrazoles

Reaction with 1,3-diketones yields N-mesityl pyrazoles. These derivatives are increasingly valuable in medicinal chemistry (e.g., kinase inhibitors) because the orthogonal twist of the mesityl ring relative to the pyrazole core creates a unique hydrophobic pocket-filling architecture that can improve selectivity against enzymes.

Safety and Handling Protocols

Hazard Class: Hydrazine derivatives are generally toxic and potential carcinogens.

-

Acute Toxicity: Toxic if swallowed, inhaled, or in contact with skin.

-

Sensitization: Known skin sensitizer.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The hydrochloride salt is hygroscopic and light-sensitive; amber vials are mandatory.

Self-Validating Safety Check: Before heating any reaction involving this compound, ensure the absence of strong oxidizing agents, as hydrazines can react violently to produce nitrogen gas.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard procedure for aryl hydrazine synthesis via SnCl2 reduction).

-

PubChem. this compound Hydrochloride Compound Summary. National Library of Medicine. Available at: [Link]

-

ChemSrc. this compound Hydrochloride Physical Properties and Melting Point Data. Available at: [Link]

- Robinson, B.The Fischer Indole Synthesis. Wiley-Interscience, 1982. (Authoritative text on the mechanism and scope of the reaction).

Sources

The Fischer Indole Synthesis with Mesitylhydrazine: A Deep Dive into a Classic Reaction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Fischer indole synthesis, a cornerstone in heterocyclic chemistry since its discovery by Hermann Emil Fischer in 1883, remains a powerful and versatile method for the construction of the indole nucleus.[1] This revered reaction, involving the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone, has seen continuous application in the synthesis of a vast array of natural products, pharmaceuticals, and functional materials.[2][3] This guide, tailored for the discerning chemist, delves into the nuances of the Fischer indole synthesis with a specific focus on a sterically demanding substrate: mesitylhydrazine (2,4,6-trimethylphenylhydrazine). We will explore the mechanistic intricacies, the profound impact of steric hindrance on the reaction's course, and provide detailed, field-proven protocols to empower your synthetic endeavors.

The Enduring Relevance of the Indole Scaffold

The indole motif is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. From the essential amino acid tryptophan to potent pharmaceuticals, the indole core imparts unique electronic and steric properties that are crucial for molecular recognition and biological function. Consequently, efficient and predictable methods for the synthesis of substituted indoles are of paramount importance in drug discovery and development.

The Fischer Indole Synthesis: A Mechanistic Overview

The Fischer indole synthesis is a sophisticated cascade of chemical transformations initiated by the acid-catalyzed condensation of an arylhydrazine with a carbonyl compound.[1] The generally accepted mechanism, first proposed by Robinson, involves several key steps:[1]

-

Hydrazone Formation: The reaction commences with the formation of a phenylhydrazone through the condensation of the arylhydrazine and the ketone or aldehyde.[4]

-

Tautomerization to the Ene-hydrazine: The hydrazone then undergoes a crucial tautomerization to its ene-hydrazine isomer.[4]

-

-Sigmatropic Rearrangement: This is the heart of the Fischer indole synthesis. The protonated ene-hydrazine undergoes a concerted-sigmatropic rearrangement, forming a new carbon-carbon bond and breaking the weak nitrogen-nitrogen bond.[4]

-

Rearomatization and Cyclization: The intermediate diimine rearomatizes, and subsequent intramolecular cyclization forms a five-membered ring.

-

Elimination of Ammonia: Finally, the elimination of a molecule of ammonia under the acidic conditions yields the aromatic indole ring system.

The choice of acid catalyst is critical and can significantly influence the reaction's outcome. A wide range of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) have been successfully employed.[1][5]

The Intriguing Case of this compound: Navigating Steric Challenges

The use of this compound introduces a fascinating dimension to the Fischer indole synthesis. The presence of three methyl groups on the phenyl ring, two of which are ortho to the hydrazine moiety, imposes significant steric hindrance. This steric bulk can profoundly influence the reaction rate, regioselectivity, and in some cases, the feasibility of the synthesis.

The ortho-methyl groups can hinder the approach of the carbonyl compound during hydrazone formation and may also affect the equilibrium of the subsequent tautomerization and the geometry of the transition state in the-sigmatropic rearrangement. Understanding and anticipating these steric effects is paramount for the successful application of this compound in indole synthesis.

Regioselectivity with Unsymmetrical Ketones

When an unsymmetrical ketone is employed in the Fischer indole synthesis, the formation of two regioisomeric indoles is possible. The regiochemical outcome is dictated by the direction of the initial enolization of the hydrazone. With sterically hindered hydrazines like this compound, the enolization is generally expected to favor the less sterically encumbered α-carbon of the ketone. This can be a powerful tool for controlling the regioselectivity of the reaction.

For instance, in the reaction of this compound with a ketone such as 2-butanone, the formation of the ene-hydrazine can occur at either the methyl or the methylene group. The steric bulk of the mesityl group would likely favor the formation of the ene-hydrazine at the less substituted methyl carbon, leading to the preferential formation of the 2,4,6,7-tetramethylindole over the 3,4,6,7-tetramethyl-3H-indole.

Experimental Protocols: A Practical Guide

The following protocols are adapted from established procedures for the Fischer indole synthesis with substituted phenylhydrazines and provide a solid foundation for working with this compound.[1][6]

General Procedure for the Fischer Indole Synthesis with this compound Hydrochloride and a Ketone in Acetic Acid

This one-pot procedure is convenient as the hydrazone is formed in situ followed by indolization.

Materials:

-

This compound hydrochloride

-

Ketone (e.g., isopropyl methyl ketone, 2-butanone, cyclohexanone)

-

Glacial acetic acid

-

1 M Sodium hydroxide solution

-

Dichloromethane or other suitable organic solvent

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound hydrochloride (1.0 equivalent) and the desired ketone (1.0-1.2 equivalents).

-

Add glacial acetic acid to the flask to act as both the solvent and the catalyst. The concentration can be adjusted, but a common starting point is a 0.5 to 1.0 M solution of the hydrazine.

-

Stir the reaction mixture at room temperature for a designated period (e.g., 2 hours) to facilitate hydrazone formation.[6] For less reactive ketones, or to expedite the reaction, the mixture can be heated to reflux.[1]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Carefully neutralize the reaction mixture by the slow addition of a 1 M sodium hydroxide solution until the pH is approximately 7-8.

-

Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure indole derivative.

Data Presentation: A Quantitative Overview

The following table summarizes representative yields for the Fischer indole synthesis with tolylhydrazines, which serve as a good proxy for the expected reactivity of this compound.

| Hydrazine | Ketone | Product(s) | Yield (%) | Reference |

| m-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | 2,3,3,4-Tetramethylindolenine & 2,3,3,6-Tetramethylindolenine | 88 | [6] |

| p-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | 2,3,3,5-Tetramethylindolenine | Not specified | [1] |

| o,p-Nitrophenylhydrazines | 2-Methylcyclohexanone | Nitroindolenines | - | [6] |

| Phenylhydrazine | Acetone | 2-Methylindole | ~70-88 | [7] |

Note: The reaction of m-tolylhydrazine with isopropyl methyl ketone yielded a mixture of two isomers that were difficult to separate.[6]

Visualizing the Workflow and Mechanism

To further elucidate the process, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the core reaction mechanism.

Experimental Workflow

Caption: A generalized workflow for the one-pot Fischer indole synthesis.

Core Reaction Mechanism

Caption: Key steps in the Fischer indole synthesis mechanism.

Conclusion and Future Directions

The Fischer indole synthesis, particularly with sterically encumbered substrates like this compound, continues to be a fertile ground for synthetic exploration. The interplay of steric and electronic effects offers a rich tapestry of challenges and opportunities for the synthetic chemist. By understanding the fundamental mechanistic principles and carefully controlling reaction conditions, this venerable reaction can be harnessed to construct a diverse array of complex indole-containing molecules. Future research in this area will likely focus on the development of milder and more selective catalysts, expanding the substrate scope to include even more challenging ketones and hydrazines, and the application of these methods to the total synthesis of intricate natural products and novel therapeutic agents.

References

-

Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883 , 16 (2), 2241–2245. [Link]

-

Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

-

Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. International Journal of Advanced Research in Science, Communication and Technology. [Link]

-

Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. ResearchGate. [Link]

-

Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent. YMER. [Link]

-

Fischer indole synthesis in the absence of a solvent. SciSpace. [Link]

-

Sajjadifar, S.; Vahedi, H.; Massoudi, A.; Louie, O. New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules2010 , 15 (4), 2491-2498. [Link]

-

Zolfigol, M. A.; Sajjadifar, S.; Chehardoli, G.; Javaherneshan, N. Citric acid as a new catalyst for one-pot synthesis of new indolenines by Fischer’s method at reflux condition in ethanol. Scientia Iranica2014 , 21 (6), 2059-2065. [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. [Link]

-

Fischer Indole Synthesis. ResearchGate. [Link]

Sources

- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Fischer Indole Synthesis | TCI Deutschland GmbH [tcichemicals.com]

- 4. scispace.com [scispace.com]

- 5. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 6. researchgate.net [researchgate.net]

- 7. ijarsct.co.in [ijarsct.co.in]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Mesitylhydrazine

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Mesitylhydrazine in Modern Synthesis

This compound is a key building block in the synthesis of a variety of heterocyclic compounds. Its bulky mesityl group offers unique steric and electronic properties that can influence reaction pathways and product selectivity. A precise characterization of this molecule is therefore not merely an academic exercise but a critical component of predictable and reproducible chemical synthesis. Spectroscopic techniques provide a non-destructive window into the molecular structure, offering invaluable information on connectivity, functional groups, and molecular weight.

This guide will delve into the three cornerstone techniques of spectroscopic analysis for a molecule like this compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its unique structure.

Theoretical Framework

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms, while ¹³C NMR probes the carbon skeleton. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment of a nucleus. Electron-donating groups shield nuclei, shifting signals to higher field (lower ppm), whereas electron-withdrawing groups deshield nuclei, causing a downfield shift (higher ppm).

Experimental Protocol: NMR Sample Preparation and Acquisition

2.2.1. Preparation of this compound from its Hydrochloride Salt

This compound is often supplied as its hydrochloride salt for improved stability. To obtain the free base for spectroscopic analysis, the following procedure is recommended[1]:

-

Suspend this compound hydrochloride in a suitable volume of dichloromethane (DCM).

-

Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution and stir vigorously for approximately 1 hour.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solution under reduced pressure to yield this compound as a solid or oil.

2.2.2. NMR Sample Preparation

-

Accurately weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[2][3][4]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent, for referencing the chemical shifts to 0 ppm.[2]

2.2.3. Data Acquisition

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically sufficient.

Data Interpretation: Expected ¹H and ¹³C NMR Spectra

Due to the symmetry of the mesityl group, the NMR spectra of this compound are expected to be relatively simple.

2.3.1. ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to show four distinct signals:

-

Aromatic Protons (Ar-H): A singlet corresponding to the two equivalent protons on the aromatic ring. Based on the spectrum of mesitylene, these protons are expected to resonate around δ 6.8 ppm .[2][5]

-

Para-Methyl Protons (p-CH₃): A singlet integrating to three protons from the methyl group at the 4-position of the aromatic ring. In mesitylene, this signal appears at δ 2.26 ppm .[2][5]

-

Ortho-Methyl Protons (o-CH₃): A singlet integrating to six protons from the two equivalent methyl groups at the 2- and 6-positions. This signal is also expected around δ 2.26 ppm .[2][5]

-

Hydrazine Protons (-NH-NH₂): These protons are exchangeable and may appear as broad singlets. Their chemical shift is highly dependent on solvent, concentration, and temperature. The -NH proton is expected to be a broad singlet, and the -NH₂ protons are also expected to appear as a broad singlet.

2.3.2. ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display four signals for the aromatic and methyl carbons, in addition to any solvent peaks:

-

Aromatic C-N Carbon: The carbon atom directly attached to the hydrazine group (C1) is expected to be the most downfield of the aromatic carbons.

-

Aromatic C-CH₃ Carbons: The carbons bearing the methyl groups (C2, C4, C6) will be distinct from the unsubstituted aromatic carbons. Due to symmetry, the signals for C2 and C6 will be equivalent.

-

Aromatic C-H Carbons: The two equivalent carbons bearing hydrogen atoms (C3, C5) will give a single signal.

-

Methyl Carbons (-CH₃): The ortho and para methyl carbons may have slightly different chemical shifts, but they are expected to be in the aliphatic region of the spectrum, likely around δ 20-21 ppm , similar to mesitylene.[6]

Summary of Expected NMR Data

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Ar-H | ~6.8 (s, 2H) | Aromatic Region (120-150) |

| p-CH₃ | ~2.3 (s, 3H) | Aliphatic Region (~21) |

| o-CH₃ | ~2.3 (s, 6H) | Aliphatic Region (~21) |

| -NH-NH₂ | Variable (broad s) | - |

Functional Group Identification by Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.

Theoretical Framework

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. These absorptions are recorded as bands in an IR spectrum, with the position of the band (wavenumber, cm⁻¹) indicating the type of bond and the intensity reflecting the change in dipole moment during the vibration.

Experimental Protocol: IR Sample Preparation and Acquisition

3.2.1. Sample Preparation (Solid)

If this compound is a solid, a common preparation method is the KBr pellet technique:

-

Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

Alternatively, a Nujol mull can be prepared by grinding the solid with a drop of Nujol (mineral oil) and placing the resulting paste between two salt plates (e.g., NaCl or KBr).[7]

3.2.2. Sample Preparation (Liquid/Oil)

If this compound is an oil or low-melting solid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates.[8][9]

3.2.3. Data Acquisition

Place the sample holder in the beam path of an FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of air (or the salt plates and Nujol, if used) should be collected and subtracted from the sample spectrum.

Data Interpretation: Expected IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, and aromatic C=C bonds.

-

N-H Stretching: The hydrazine moiety will give rise to one or more bands in the region of 3400-3200 cm⁻¹ . These bands can sometimes be broad due to hydrogen bonding.[10]

-

Aromatic C-H Stretching: A sharp band or bands are expected just above 3000 cm⁻¹ .

-

Aliphatic C-H Stretching: Absorptions corresponding to the stretching of the methyl C-H bonds will appear just below 3000 cm⁻¹ .

-

Aromatic C=C Stretching: One or more bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, characteristic of the aromatic ring.

-

N-H Bending: A band in the region of 1650-1580 cm⁻¹ may be observed due to the scissoring vibration of the -NH₂ group.

-

C-N Stretching: This vibration typically appears in the fingerprint region, between 1350-1000 cm⁻¹ .

Summary of Expected IR Absorptions

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3400-3200 |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | <3000 |

| Aromatic C=C Stretch | 1600-1450 |

| N-H Bend | 1650-1580 |

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Theoretical Framework

In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons (typically 70 eV), which ejects an electron from the molecule to form a radical cation known as the molecular ion (M⁺•).[11] The molecular ion can then undergo fragmentation to produce smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure.

Experimental Protocol: Mass Spectrometry

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS).

-

Ionize the sample using electron ionization (EI).

-

Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detect the ions to generate the mass spectrum.

Data Interpretation: Expected Mass Spectrum

The mass spectrum of this compound (C₉H₁₄N₂) is expected to show a molecular ion peak and several characteristic fragment ions.

-

Molecular Ion (M⁺•): The molecular weight of this compound is 150.22 g/mol . Therefore, the molecular ion peak is expected at m/z = 150 . Due to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.

-

Major Fragmentation Pathways:

-

Loss of a Methyl Radical (•CH₃): A common fragmentation for methylated aromatic compounds is the loss of a methyl group to form a stable benzylic-type cation. This would result in a fragment at m/z = 135 .

-

Cleavage of the N-N Bond: Cleavage of the weak N-N bond can lead to the formation of the mesityl radical cation at m/z = 119 and the loss of NH₂.

-

Loss of NH₃: Rearrangement followed by the loss of ammonia could lead to a fragment at m/z = 133 .

-

Further Fragmentation of the Mesityl Cation: The fragment at m/z = 119 could further lose a methyl group to give a fragment at m/z = 104 .

-

Proposed Fragmentation Pathway

Caption: Proposed EI-MS fragmentation of this compound.

Summary of Expected Mass Spectrometry Data

| m/z | Proposed Fragment |

| 150 | Molecular Ion (M⁺•) |

| 135 | [M-CH₃]⁺ |

| 119 | [M-NH₂]⁺ |

| 133 | [M-NH₃]⁺• |

| 104 | [M-NH₂-CH₃]⁺ |

Conclusion: A Holistic Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound, integrating data from NMR, IR, and MS, provides a self-validating system for its structural confirmation. While this guide has presented expected data based on sound scientific principles and analogous compounds, it is imperative for researchers to acquire and interpret their own high-quality spectral data. The protocols and interpretive frameworks provided herein offer a robust foundation for achieving this critical aspect of chemical research and development. The meticulous application of these spectroscopic techniques will undoubtedly facilitate the continued and successful use of this compound in the advancement of organic synthesis.

References

-

Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Paler, J. A., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2092–2095.

- Grimme, S., Hansen, A., Nesvadba, P., & Schwerdtfeger, P. (2016). How to Compute Electron Ionization Mass Spectra from First Principles.

- Durig, J. R., & Harris, W. C. (1971). Infrared and Raman Spectra of Substituted Hydrazines. I. Methylhydrazine. The Journal of Chemical Physics, 55(4), 1735–1750.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2015, March 27). How to use this compound hydrochloride? Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Retrieved from [Link]

-

ResearchGate. (2025, August 6). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Retrieved from [Link]

-

Spectroscopy Online. (2006, July 1). Electron Ionization Sources: The Basics. Retrieved from [Link]

- Durig, J. R., & Harris, W. C. (1972). Infrared and Raman Spectra of Substituted Hydrazines. II. Unsymmetrical Dimethyl Hydrazine. The Journal of Chemical Physics, 56(12), 5903–5912.

-

Quora. (2017, October 12). How many peaks are in the 1H NMR spectrum of 1, 3, 5-trimethylbenzene (mesitylene)? Retrieved from [Link]

- Google Patents. (n.d.). CN106543026B - A kind of preparation method of methyl hydrazine.

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Electron ionization time-of-flight mass spectrometry: Historical review and current applications. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

YouTube. (2025, January 25). How To Run IR Spectroscopy? Chemistry For Everyone. Retrieved from [Link]

-

ACS Publications. (n.d.). Infrared spectra of hydrazine and products of its reactions with HF, F2, and O3 in solid argon. Inorganic Chemistry. Retrieved from [Link]

-

YouTube. (2022, November 27). How to Interpret Chemical Shift in the Carbon-13 NMR. Chemistry with Caroline. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Spectroscopy Online. (n.d.). Electron Ionization: More Ins and Outs. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

-

Homework.Study.com. (n.d.). 4.Describe the procedure for preparing a liquid sample for infrared examination. 5. Although IR... Retrieved from [Link]

-

YouTube. (2022, November 22). common fragmentation mechanisms in mass spectrometry. Chem Help ASAP. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, January 10). Tenability on schiff base Hydrazone derivatives and Frontier molecular orbital. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, May 21). Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement. Retrieved from [Link]

- Google Patents. (n.d.). US20100204470A1 - method for salt preparation.

-

ResearchGate. (n.d.). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.13: Uses of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. C9H12 1,3,5-trimethylbenzene (mesitylene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1,3,5-trimethylbenzene (mesitylene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. kgroup.du.edu [kgroup.du.edu]

- 5. Mesitylene(108-67-8) 1H NMR spectrum [chemicalbook.com]

- 6. C9H12 C-13 nmr spectrum of 1,3,5-trimethylbenzene (mesitylene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,3,5-trimethylbenzene (mesitylene) C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. youtube.com [youtube.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. chem.libretexts.org [chem.libretexts.org]

The Strategic deployment of Mesitylhydrazine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesitylhydrazine, a substituted hydrazine featuring a sterically hindered 2,4,6-trimethylphenyl moiety, has emerged as a valuable and versatile building block in medicinal chemistry. Its unique structural characteristics offer distinct advantages in the synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the applications of this compound, focusing on its pivotal role in the construction of bioactive heterocyclic scaffolds, the strategic influence of the mesityl group on pharmacological properties, and its emerging potential in innovative drug design. Detailed experimental protocols, mechanistic insights, and a comprehensive review of safety considerations are presented to equip researchers with the practical knowledge required to effectively harness the potential of this reagent in drug discovery and development.

Introduction: The Unique Proposition of this compound in Drug Design

Hydrazine derivatives are a cornerstone in the synthesis of a vast array of heterocyclic compounds, many of which form the core of clinically significant drugs.[1][2][3] These derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5][6] Within this important class of reagents, this compound ((2,4,6-trimethylphenyl)hydrazine) distinguishes itself through the presence of the mesityl group. This bulky, lipophilic substituent imparts specific steric and electronic properties that can be strategically exploited by medicinal chemists to overcome synthetic challenges and fine-tune the biological profiles of drug candidates.

This guide will delve into the practical applications of this compound, moving beyond theoretical concepts to provide actionable insights and protocols for laboratory research. We will explore its utility in well-established synthetic transformations and highlight its potential in novel areas of medicinal chemistry.